5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization.
Coupling of the pyrazole and thiadiazole rings: This step involves the reaction of the pyrazole derivative with the thiadiazole derivative in the presence of a suitable coupling agent.
Introduction of the chlorophenyl group: This final step involves the reaction of the intermediate product with 3-chloroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agricultural Chemistry: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE
- N-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-CHLOROPHENYL)AMINE
Uniqueness
The uniqueness of N-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13Cl2N5S |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H13Cl2N5S/c1-8-13(16)9(2)21(20-8)7-12-18-19-14(22-12)17-11-5-3-4-10(15)6-11/h3-6H,7H2,1-2H3,(H,17,19) |
InChI Key |
BQIXVKZHEPFXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC(=CC=C3)Cl)C)Cl |
Origin of Product |
United States |
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